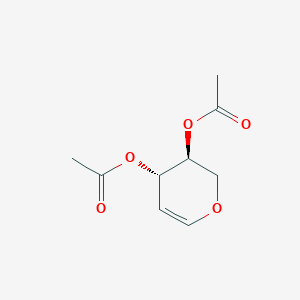

3,4-Di-O-acetyl-d-arabinal

Vue d'ensemble

Description

KL002 est un composé à base de résine de copolymère d'acétal (polyoxyméthylène) contenant 10% de polytétrafluoroéthylène. Il est réputé pour ses propriétés résistantes à l'usure et est utilisé dans diverses applications, notamment les composants électroniques, les produits de soins personnels et l'informatique personnelle .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

KL002 est synthétisé en combinant de la résine de copolymère d'acétal (polyoxyméthylène) avec du polytétrafluoroéthylène. Le processus implique les étapes suivantes :

Polymérisation : L'acétal (polyoxyméthylène) est polymérisé par la polymérisation de formaldéhyde ou de trioxane.

Mélange : L'acétal (polyoxyméthylène) polymérisé est ensuite mélangé à du polytétrafluoroéthylène pour obtenir les propriétés souhaitées.

Méthodes de production industrielle

La production industrielle de KL002 implique la technologie du moulage par injection. Cette méthode permet la production efficace de composants aux dimensions précises et à haute résistance à l'usure .

Analyse Des Réactions Chimiques

Types de réactions

KL002 subit principalement des interactions physiques plutôt que des réactions chimiques en raison de sa structure polymère stable. il peut être impliqué dans les types de réactions suivants :

Oxydation : L'exposition à de puissants agents oxydants peut entraîner la dégradation du polymère.

Décomposition thermique : À des températures élevées, KL002 peut subir une décomposition thermique, entraînant le dégagement de formaldéhyde.

Réactifs et conditions courants

Agents oxydants : De puissants agents oxydants tels que l'acide nitrique peuvent dégrader KL002.

Conditions thermiques : Des températures élevées peuvent provoquer une décomposition thermique.

Principaux produits formés

Formaldéhyde : La décomposition thermique de KL002 peut libérer du formaldéhyde.

Fragments de polymère dégradés : L'oxydation peut conduire à la formation de fragments de polymère dégradés.

Applications de la recherche scientifique

KL002 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme matériau résistant à l'usure dans divers appareils chimiques.

Biologie : Utilisé dans la fabrication d'équipements de laboratoire en raison de sa résistance chimique.

Médecine : Employé dans les dispositifs médicaux où la résistance à l'usure et la faible friction sont essentielles.

Industrie : Appliqué dans la production de composants électroniques, de produits de soins personnels et d'ordinateurs personnels.

Mécanisme d'action

KL002 exerce ses effets par ses propriétés physiques plutôt que par des interactions chimiques. La présence de polytétrafluoroéthylène fournit une lubrification inhérente, réduisant la friction et l'usure. Cela le rend adapté aux applications où une faible friction et une haute résistance à l'usure sont essentielles .

Applications De Recherche Scientifique

KL002 has a wide range of scientific research applications, including:

Chemistry: Used as a wear-resistant material in various chemical apparatus.

Biology: Utilized in the manufacturing of laboratory equipment due to its chemical resistance.

Medicine: Employed in medical devices where wear resistance and low friction are critical.

Mécanisme D'action

KL002 exerts its effects through its physical properties rather than chemical interactions. The presence of Polytetrafluoroethylene provides inherent lubricity, reducing friction and wear. This makes it suitable for applications where low friction and high wear resistance are essential .

Comparaison Avec Des Composés Similaires

Composés similaires

Homopolymère d'acétal (polyoxyméthylène) : Structure similaire mais sans l'ajout de polytétrafluoroéthylène, ce qui entraîne une résistance à l'usure plus faible.

Polyamide (nylon) : Offre une bonne résistance à l'usure mais a des propriétés mécaniques différentes de celles de KL002.

Polyétheréthercétone : Connu pour sa haute stabilité thermique et sa résistance à l'usure, mais il est plus coûteux que KL002.

Unicité de KL002

KL002 est unique en raison de sa combinaison de copolymère d'acétal (polyoxyméthylène) et de polytétrafluoroéthylène, offrant un équilibre entre la résistance à l'usure, la faible friction et la rentabilité. Cela en fait un choix privilégié pour les applications nécessitant ces propriétés spécifiques .

Propriétés

IUPAC Name |

[(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-Di-O-acetyl-d-arabinal behave as a reactive partner in organic synthesis?

A1: this compound acts as a versatile building block in organic synthesis, particularly in Diels-Alder reactions. [] It reacts as a dienophile with various dienes, including 2,3-dimethylbutadiene, cyclopentadiene, and 1,3-cyclohexadiene, yielding tetrahydrobenzopyranones. The stereochemistry of these reactions is highly controlled, leading to the formation of products with a predictable arrangement of stereogenic centers. []

Q2: What determines the stereochemical outcome when this compound is used in reactions to form dihydropyranones?

A2: The configuration of the C-4 stereocenter in this compound plays a crucial role in dictating the stereochemistry of the resulting dihydropyranone. [] For instance, reacting this compound with benzyl alcohol in the presence of tin(IV) chloride produces the (S)-enantiomer of the dihydropyranone. In contrast, employing the L-arabinal derivative leads to the formation of the (R)-enantiomer. [] This control over stereochemistry is invaluable for synthesizing enantiomerically pure compounds.

Q3: Beyond Diels-Alder reactions, are there other notable reactions involving this compound?

A3: Yes, this compound also participates in iodofluorination reactions. [] Treatment with iodine monofluoride results in the addition of iodine and fluorine across the double bond, yielding epimeric cis-iodofluorides. These iodofluorinated sugars can serve as valuable intermediates in carbohydrate synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.